
(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine” is a chemical compound with the following structure:
This compound
This compound combines a benzyl group substituted with a bromine atom and a pentafluoroethyloxy-propyl group
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process:
- The bromobenzyl fragment (3-bromo-benzyl) reacts with a boron-based reagent (such as an organotrifluoroborate salt) under palladium catalysis.
- The pentafluoroethyloxy-propyl fragment (3-pentafluoroethyloxy-propyl) is transferred from the boron to the palladium center, forming the desired Pd–C bond.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.
Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including:
Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: Reduction of the nitro group (if present) to the corresponding amine.
Functionalization: Introduction of additional functional groups.
Boron Reagents: Organotrifluoroborate salts (e.g., potassium organotrifluoroborate) serve as boron sources.
Palladium Catalyst: Typically Pd(PPh₃)₄ or related complexes.
Major Products: The major products depend on the specific reactions performed. For example, substitution with amines or other nucleophiles yields different derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and chemical biology studies.
Medicine: Potential therapeutic agents.
Industry: As a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of action remains context-dependent. its reactivity and functional groups suggest potential interactions with biological targets.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and their unique features.
Properties
Molecular Formula |
C12H13BrF5NO |
|---|---|
Molecular Weight |
362.13 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NO/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
InChI Key |
IVAPVUZOFVIXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B12120865.png)
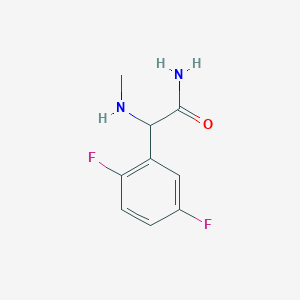

![5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12120884.png)

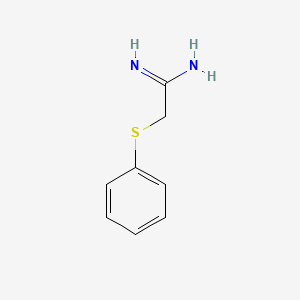
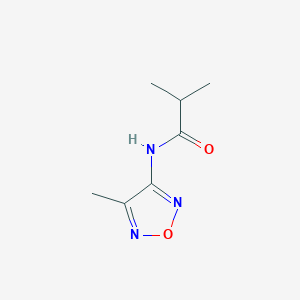



![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)
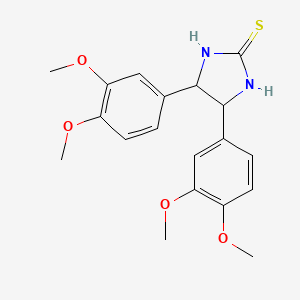
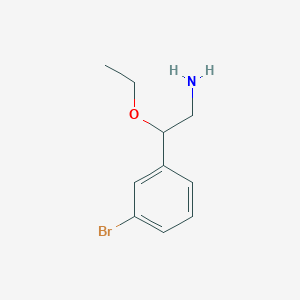
![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
